6-(1-Boc-3-pyrrolidinyl)quinoline
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Overview
Description
6-(1-Boc-3-pyrrolidinyl)quinoline is a chemical compound with the molecular formula C18H22N2O2 and a molecular weight of 298.38 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound, and contains a pyrrolidine ring protected by a tert-butoxycarbonyl (Boc) group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Boc-3-pyrrolidinyl)quinoline typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized and protected with a Boc group to form 1-Boc-3-pyrrolidine.
Coupling with Quinoline: The protected pyrrolidine is then coupled with a quinoline derivative through a series of reactions, such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(1-Boc-3-pyrrolidinyl)quinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline oxides.
Reduction: Reduction reactions can be performed to modify the quinoline ring or the pyrrolidine moiety.
Substitution: Substitution reactions, such as halogenation or alkylation, can be carried out on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS), while alkylation can be performed using alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline oxides, while substitution reactions can introduce various functional groups onto the quinoline ring .
Scientific Research Applications
6-(1-Boc-3-pyrrolidinyl)quinoline has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-(1-Boc-3-pyrrolidinyl)quinoline is not fully understood. its effects are believed to be mediated through interactions with specific molecular targets and pathways. For example, quinoline derivatives are known to interact with enzymes and receptors involved in various biological processes, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-(1-Pyrrolidinyl)quinoline: This compound is similar in structure but lacks the Boc protection group.
Uniqueness
This compound is unique due to the presence of the Boc-protected pyrrolidine ring, which provides additional stability and allows for selective reactions. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications .
Properties
Molecular Formula |
C18H22N2O2 |
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Molecular Weight |
298.4 g/mol |
IUPAC Name |
tert-butyl 3-quinolin-6-ylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C18H22N2O2/c1-18(2,3)22-17(21)20-10-8-15(12-20)13-6-7-16-14(11-13)5-4-9-19-16/h4-7,9,11,15H,8,10,12H2,1-3H3 |
InChI Key |
HRHRQRXOWBSWGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=CC3=C(C=C2)N=CC=C3 |
Origin of Product |
United States |
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